Aec kanamycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

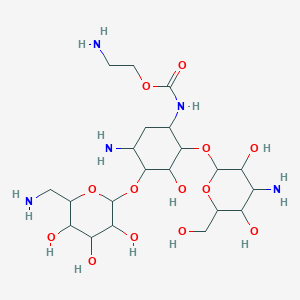

Aec kanamycin A, also known as this compound, is a useful research compound. Its molecular formula is C21H41N5O13 and its molecular weight is 571.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1.1. Selective Agent in Genetic Studies

Kanamycin A is widely employed as a selective agent in microbiological research. It is used to select for genetically modified organisms that carry kanamycin resistance genes, such as the neomycin phosphotransferase gene (npt II). This application is crucial in Agrobacterium-mediated transformation techniques, where researchers introduce foreign genes into plant cells .

| Application | Details |

|---|---|

| Genetic Transformation | Used to select transformants with kanamycin resistance genes |

| In vitro Studies | Employed in various cell culture models to study bacterial infections |

| Antibiotic Resistance Research | Investigates mechanisms of resistance development in bacteria |

1.2. Antimicrobial Activity

Kanamycin A exhibits strong antimicrobial activity against several pathogens. Studies have shown its effectiveness against Shigella flexneri, where it significantly reduced infectivity in human intestinal epithelial cells . Additionally, it has been used in treating infections caused by multi-drug resistant strains.

2.1. Chemotherapeutic Potential

Kanamycin A has been explored for its potential anticancer properties. In animal models, it has been used to assess the efficacy of chemotherapeutic agents against colorectal cancer. For instance, a study demonstrated that kanamycin could suppress tumor growth in a mouse model following the induction of colitis .

| Study | Findings |

|---|---|

| Colorectal Cancer Model | Kanamycin showed potential in inhibiting tumor growth post-colitis induction . |

3.1. Plant Transformation

In agricultural biotechnology, kanamycin A is utilized as a selective agent for plant transformation processes. It helps ensure that only successfully transformed plants survive when subjected to kanamycin treatment, facilitating the study and development of genetically modified crops .

4.1. Treatment of Infections

Kanamycin A is clinically significant for treating various bacterial infections, particularly those caused by Gram-negative bacteria such as Escherichia coli and Mycobacterium tuberculosis. Its use in combination therapies has been noted to enhance treatment outcomes for resistant infections .

| Clinical Use | Details |

|---|---|

| Tuberculosis Treatment | Effective against Mycobacterium tuberculosis |

| Combination Therapy | Often used with ampicillin for enhanced efficacy against resistant strains . |

Case Study 1: Kanamycin in Treating Aerobic Vaginitis

A clinical trial involving 81 patients diagnosed with aerobic vaginitis showed significant symptom reduction when treated with kanamycin compared to meclocycline. The study highlighted kanamycin's effectiveness in reducing leukocyte presence and normalizing vaginal pH .

Case Study 2: Kanamycin Resistance Mechanisms

Research into the mechanisms of resistance against kanamycin revealed that mutations in specific bacterial genes can confer resistance. This understanding is vital for developing new therapeutic strategies to combat antibiotic resistance .

Propiedades

Número CAS |

73352-74-6 |

|---|---|

Fórmula molecular |

C21H41N5O13 |

Peso molecular |

571.6 g/mol |

Nombre IUPAC |

2-aminoethyl N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate |

InChI |

InChI=1S/C21H41N5O13/c22-1-2-35-21(34)26-7-3-6(24)17(38-20-15(32)14(31)12(29)8(4-23)36-20)16(33)18(7)39-19-13(30)10(25)11(28)9(5-27)37-19/h6-20,27-33H,1-5,22-25H2,(H,26,34) |

Clave InChI |

LHQOLTPFOBFNAQ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

SMILES canónico |

C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Sinónimos |

1-N-(2-aminoethoxycarbonyl)kanamycin A AEC kanamycin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.